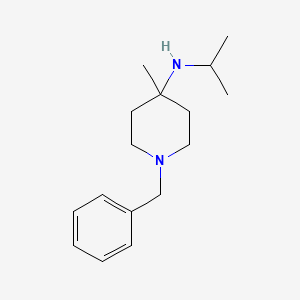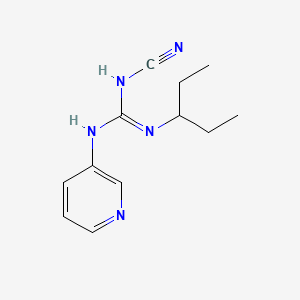
Benzylamine, N-cyclohexyl-N-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylamine, N-cyclohexyl-N-pentyl- is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amine functional group, with additional cyclohexyl and pentyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylamine, N-cyclohexyl-N-pentyl- can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with cyclohexylamine and pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzylamine with cyclohexyl and pentyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium carbonate as the base and an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of Benzylamine, N-cyclohexyl-N-pentyl- may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported catalysts can facilitate the reductive amination or alkylation reactions, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylamine, N-cyclohexyl-N-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzylamine, N-cyclohexyl-N-pentyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzylamine, N-cyclohexyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclohexyl and pentyl substituents may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler analog with only a benzyl group attached to the amine.
N-cyclohexylbenzylamine: Contains a cyclohexyl group in addition to the benzyl group.
N-pentylbenzylamine: Contains a pentyl group in addition to the benzyl group.
Uniqueness
Benzylamine, N-cyclohexyl-N-pentyl- is unique due to the presence of both cyclohexyl and pentyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide enhanced properties compared to its simpler analogs, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63019-05-6 |
|---|---|
Molekularformel |
C18H29N |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-benzyl-N-pentylcyclohexanamine |
InChI |
InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3 |
InChI-Schlüssel |
MVZGFKGRJPSFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC1=CC=CC=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


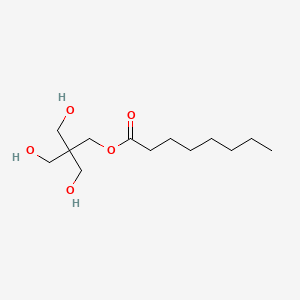
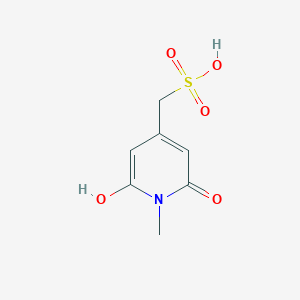
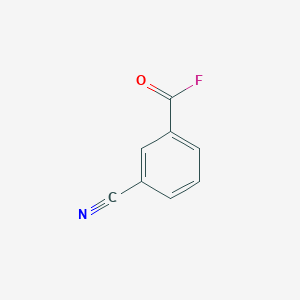


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
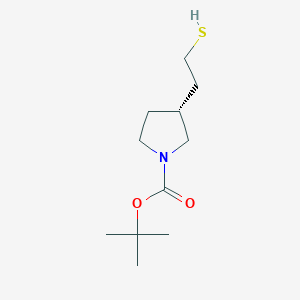
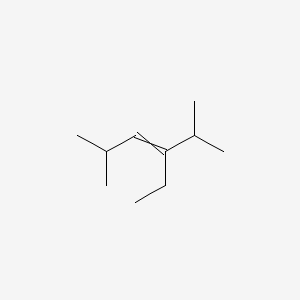
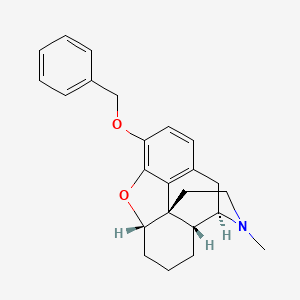
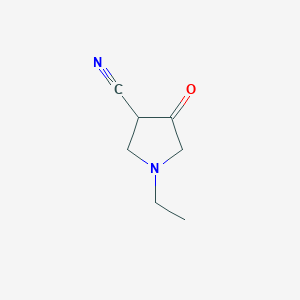

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
